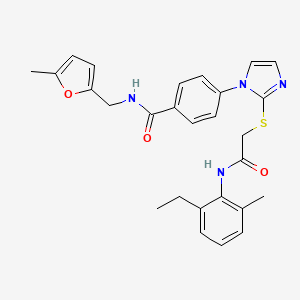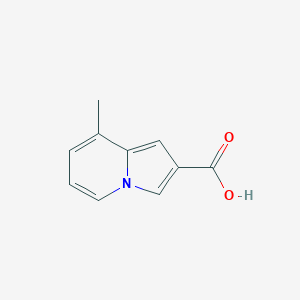
2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide, also known as LSN2424100, is a chemical compound that has been found to have potential therapeutic effects.
Applications De Recherche Scientifique
Photoreactions of Flutamide
Flutamide, a compound structurally related to the query chemical due to the presence of a phenoxy group and involvement in cancer treatment, undergoes different photoreactions in acetonitrile and 2-propanol solvents. These reactions are relevant in understanding the photostability and potential photochemical behavior of similar compounds, which could be crucial for their applications in medicinal chemistry and drug development (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Characterization of Novel Acetamide Derivatives
The synthesis of novel acetamide derivatives, such as "2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides" from primary compounds like 3-fluoro-4-cyanophenol, demonstrates the chemical versatility and potential for generating new compounds with varied biological activities. These methods and the structural characterization of novel compounds are foundational for developing new drugs and understanding their interactions (Yang Man-li, 2008).
Chemoselective Acetylation in Drug Synthesis
The process of chemoselective acetylation, as applied to 2-aminophenol for synthesizing antimalarial drug intermediates, highlights the importance of specific chemical modifications for generating biologically active molecules. Such methodologies are essential in the synthesis of complex molecules, including potential derivatives of the query chemical for therapeutic purposes (Magadum & Yadav, 2018).
Anticancer Activity of Inden-1-one Derivatives
The study on 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, including their synthesis and evaluation for anticancer activity, offers insights into the potential therapeutic applications of structurally related compounds. This research underlines the importance of structural diversity in developing new anticancer agents and may suggest similar potentials for the query chemical (Karaburun et al., 2018).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-15-5-7-16(8-6-15)23-11-17(21)20-12-18(22)9-13-3-1-2-4-14(13)10-18/h1-8,22H,9-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXWABHYRGBDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)COC3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

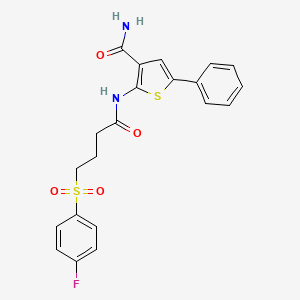
![2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2354855.png)
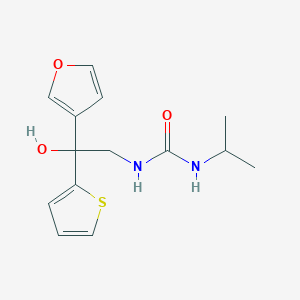
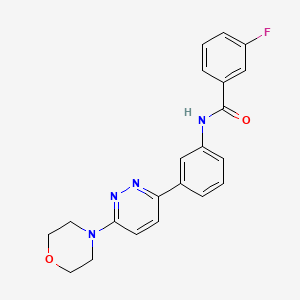
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2354863.png)
![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)
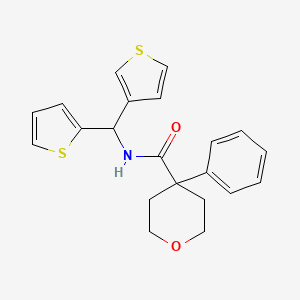
![3-(3-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
![N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)
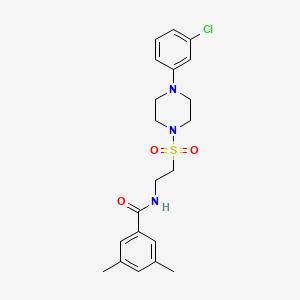

![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)
